molecular formula C18H18O B13993525 2-benzyl-3,3-dimethyl-2H-inden-1-one CAS No. 17490-04-9

2-benzyl-3,3-dimethyl-2H-inden-1-one

Cat. No.: B13993525
CAS No.: 17490-04-9
M. Wt: 250.3 g/mol
InChI Key: ZHYLUBVFOAXIOB-UHFFFAOYSA-N
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Description

2-Benzyl-3,3-dimethyl-2H-inden-1-one is a chemical building block of significant interest in medicinal chemistry and pharmacology research. This indanone-based scaffold serves as a key synthetic intermediate for the development of novel bioactive molecules. Its structure is closely related to several classes of therapeutically active compounds, positioning it as a valuable reagent for drug discovery programs. Research into structurally similar 2-benzylideneindan-1-one analogs has revealed their potential as multi-target-directed ligands (MTDLs) for neurodegenerative diseases. These compounds can function as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two critical enzymes targeted in the treatment of Alzheimer's and Parkinson's diseases . Furthermore, diastereoisomers of closely related 2-benzyl-2,3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol compounds have demonstrated significant anti-inflammatory activity in both in vivo and in vitro models, suggesting the potential of this chemical class for developing new anti-inflammatory agents . The indanone core is a privileged structure in drug design, famously found in marketed drugs like Donepezil, underscoring the synthetic value of this reagent . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to ensure safe handling and comply with all applicable local and national regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17490-04-9

Molecular Formula

C18H18O

Molecular Weight

250.3 g/mol

IUPAC Name

2-benzyl-3,3-dimethyl-2H-inden-1-one

InChI

InChI=1S/C18H18O/c1-18(2)15-11-7-6-10-14(15)17(19)16(18)12-13-8-4-3-5-9-13/h3-11,16H,12H2,1-2H3

InChI Key

ZHYLUBVFOAXIOB-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C(=O)C2=CC=CC=C21)CC3=CC=CC=C3)C

Origin of Product

United States

Synthetic Methodologies and Strategic Route Design for 2 Benzyl 3,3 Dimethyl 2h Inden 1 One

Classical and Evolving Approaches to the Indenone Core Construction

Traditional methods for building the indenone core have been refined over decades and often serve as the foundational strategies for synthesizing complex derivatives. These approaches typically involve the formation of the five-membered ring onto a pre-existing benzene (B151609) ring through intramolecular cyclization reactions.

Intramolecular Cyclization Reactions for Indenone Ring Closure

Intramolecular cyclization is a cornerstone of indenone synthesis, providing a direct route to the fused ring system from an appropriately functionalized acyclic precursor.

The intramolecular Friedel-Crafts acylation is a classical and widely employed method for the synthesis of the related indanone skeleton, which can be a precursor to indenones. beilstein-journals.orgrsc.org This reaction typically involves the cyclization of 3-arylpropionic acids or their corresponding acyl chlorides under the promotion of a Lewis acid or a strong protic acid. beilstein-journals.orgresearchgate.net

The general mechanism involves the in situ formation of an acylium ion from a carboxylic acid or acyl chloride, which then undergoes electrophilic aromatic substitution onto the tethered aromatic ring, followed by rearomatization to yield the cyclic ketone. Common catalysts include aluminum chloride (AlCl₃), polyphosphoric acid (PPA), and methanesulfonic acid. beilstein-journals.org Research has also explored the use of other catalysts like terbium triflate (Tb(OTf)₃) for the dehydrative cyclization of 3-arylpropionic acids at high temperatures. researchgate.net

For the synthesis of a 3,3-dimethyl substituted core, a key precursor would be a 3-aryl-4,4-dimethylpentanoic acid derivative. The gem-dimethyl group at the 3-position of the final indenone necessitates its presence at the alpha position relative to the aromatic ring in the pentanoic acid chain. Research has shown that substitution at the 2-position of the indenone can significantly influence the yield of the cyclization, with methyl or ethyl groups improving outcomes, while larger groups like benzyl (B1604629) might diminish this improvement. cdnsciencepub.com

Table 1: Representative Conditions for Friedel-Crafts Type Cyclizations to Indanones
Precursor TypeCatalyst/ReagentSolventTemperatureYieldReference
3-Arylpropionic acidTb(OTf)₃o-chlorobenzene250 °CUp to 74% researchgate.net
3-Arylpropionic acid chlorideAluminum chloride (AlCl₃)Benzene-90% beilstein-journals.org
3-Arylpropionic acidPolyphosphoric acid / Sulfuric acid--60-90% beilstein-journals.org
2-Alkylcinnamaldehydes (via gem-diacetates)FeCl₃ (catalytic)Acetic AnhydrideRoom Temp.Good acs.org

The Nazarov cyclization is a powerful pericyclic reaction for synthesizing cyclopentenones, including the indenone framework, from divinyl ketones. thermofisher.com The reaction proceeds via a 4π-electrocyclic ring closure of a pentadienyl cation, which is typically generated by treating a divinyl ketone with a protic or Lewis acid promoter. thermofisher.com

In the context of indenone synthesis, one of the vinyl groups is part of the benzene ring. For instance, the acid-catalyzed cyclization of a chalcone (B49325) (an aryl vinyl ketone) can lead to the formation of an indanone, which can be a precursor to the target indenone. beilstein-journals.orgnih.gov The reaction's efficiency and selectivity can be controlled by the substitution pattern on the dienone substrate. nih.gov

Strategic design for 2-benzyl-3,3-dimethyl-2H-inden-1-one via a Nazarov approach would involve a precursor like 1-phenyl-3,3-dimethyl-2-(benzylvinyl)but-2-en-1-one. Acid-catalyzed activation would generate the crucial pentadienyl cation, leading to the electrocyclization that forms the five-membered ring. Modern variations of the Nazarov cyclization utilize various catalysts, including copper(II) triflate (Cu(OTf)₂), iridium(III) complexes, and even molecular iodine under mild, metal-free conditions to promote the reaction. nih.gov

Table 2: Catalysts and Conditions in Nazarov Cyclizations for Indenone/Indanone Synthesis
Substrate TypeCatalyst/PromoterConditionsProduct TypeReference
ChalconeTrifluoroacetic acid-Indanone nih.gov
1,4-EnedionesAlCl₃-Polysubstituted Indanone nih.gov
Dienones with EWGIridium(III) catalyst / AgSbF₆Mild conditionsFunctionalized Indanone nih.gov
DienonesCu(OTf)₂ or Cu(ClO₄)₂-Indanone (single diastereoisomers) nih.gov
Alkynes and AcetalsIn(OTf)₃ / Benzoic acid-2,3-disubstituted Indanone organic-chemistry.org

Multicomponent Reaction Strategies for Direct Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer an efficient pathway to complex molecules like indenones. These strategies are prized for their atom economy and operational simplicity.

One example of a domino reaction that builds the indenone core involves the reaction between aryl aldehydes, hippuric acid, and acetic anhydride, which can be catalyzed to form N-(1-Oxo-1H-inden-2-yl)benzamide derivatives. organic-chemistry.org While not a direct route to the title compound, this illustrates the principle of assembling the indenone skeleton from simple, separate building blocks in one pot. A hypothetical MCR for this compound could be envisioned by reacting an o-alkynylbenzaldehyde, a source of the gem-dimethyl group like isobutyraldehyde, and a benzylating agent under conditions that promote a cascade of condensation and cyclization events.

Transition Metal-Catalyzed Syntheses of this compound and Related Indenones

Modern synthetic chemistry heavily relies on transition metal catalysis to construct complex molecular architectures with high efficiency and selectivity. Palladium, in particular, has proven to be exceptionally versatile in forging the indenone core.

Palladium-Catalyzed Carbonylative Cyclizations

Palladium-catalyzed carbonylative cyclizations have emerged as a robust method for preparing indenones from readily available starting materials. acs.org This approach typically involves the reaction of an unsaturated aryl halide, a source of carbon monoxide (CO), and an alkyne or olefin.

The general catalytic cycle is well-established and involves several key steps:

Oxidative Addition: A Pd(0) catalyst reacts with an unsaturated aryl iodide or triflate to form an arylpalladium(II) complex. acs.org

CO Insertion: Carbon monoxide coordinates to the palladium center and inserts into the aryl-palladium bond, forming an aroylpalladium intermediate. acs.orgnih.gov

Migratory Insertion: The neighboring double or triple bond inserts into the aroyl-palladium bond (acylpalladation). acs.org

Cyclization and Catalyst Regeneration: The resulting intermediate undergoes further steps, such as β-hydride elimination and re-addition, eventually leading to the cyclized indenone product and regenerating the active Pd(0) catalyst. acs.org

This methodology is highly effective for substrates containing a terminal olefin. acs.org For the synthesis of the title compound, a strategic precursor could be a 1-(2-iodophenyl)-3,3-dimethylbut-1-ene derivative, which upon palladium-catalyzed carbonylation and subsequent benzylation (or vice-versa) could yield the target structure. Alternatively, a direct approach involves the palladium-catalyzed carbonylation of o-bromoaryl iodides with internal alkynes. acs.org To enhance safety and operational simplicity, solid CO surrogates like molybdenum hexacarbonyl (Mo(CO)₆) can be used in place of gaseous carbon monoxide. acs.org

Table 3: Conditions for Palladium-Catalyzed Carbonylative Cyclization to Indenones
SubstratesPd CatalystCO SourceAdditives/LigandsSolventYieldReference
Unsaturated Aryl IodidesPd(OAc)₂ (10 mol%)CO (1 atm)Pyridine, n-Bu₄NClDMFGood to Excellent acs.org
o-Bromoaryl Iodides + AlkynesPd catalyst (ligand-free)Mo(CO)₆--Good acs.org
2-Propargylpyridine + IodoarenesPd(OAc)₂CO (10 psi)PCy₃, Triethylamine-90% nih.gov

Rhodium(III)-Catalyzed C-H Activation and Annulation Approaches

Rhodium(III)-catalyzed C-H activation and annulation has emerged as a powerful tool for the synthesis of indenones. This methodology allows for the direct formation of the indenone ring system from readily available starting materials, often with high efficiency and atom economy.

One notable approach involves the rhodium(III)-catalyzed C-H annulation of N-tert-butyl-α-arylnitrones with internal alkynes. nih.gov This reaction proceeds under redox-neutral conditions and demonstrates good functional group tolerance, affording indenones in moderate to high yields. nih.gov Another strategy utilizes a rhodium(III)/copper(II) co-catalyzed system for the annulation of benzimides with internal alkynes, which proceeds through sequential C-H and C-N bond cleavage. nih.gov This method provides a facile route to indenones from accessible starting materials. nih.gov Furthermore, the direct annulation of aldehydes with alkynes, facilitated by in situ directing group formation and removal, has been achieved using rhodium catalysis. acs.org This process tolerates a range of functional groups and offers a novel pathway to indenone synthesis. acs.org

Catalyst SystemStarting MaterialsKey Features
Rhodium(III)N-tert-butyl-α-arylnitrones, Internal alkynesRedox-neutral, good functional group tolerance. nih.gov
Rhodium(III)/Copper(II)Benzimides, Internal alkynesSequential C-H and C-N cleavage. nih.gov
Rhodium(III)Aldehydes, AlkynesIn situ directing group formation and removal. acs.org

Gold-Catalyzed Intramolecular Cyclization of Alkynes

Gold catalysis has proven to be a highly effective strategy for the intramolecular cyclization of alkynes to form indenone derivatives. These reactions often proceed under mild conditions with high efficiency.

An efficient method involves the cationic gold-catalyzed intramolecular cyclization of substituted 1,5-diynes. nih.gov This transformation leads to the formation of two C=O bonds and one C-C bond in a single pot, yielding indenone derivatives in moderate to excellent yields. nih.gov Another approach utilizes the gold-catalyzed cyclization of 2-alkynylaldehyde cyclic acetals, which proceeds via a 1,5-hydride shift to afford a variety of functionalized indenones. acs.org Additionally, a straightforward synthesis of polysubstituted indenes from readily available ynamides has been developed using a gold-catalyzed intramolecular hydroalkylation, which involves the generation of highly electrophilic activated keteniminium ions. nih.gov

CatalystSubstrateKey Transformation
Cationic GoldSubstituted 1,5-diynesIntramolecular cyclization forming two C=O and one C-C bond. nih.gov
Gold2-Alkynylaldehyde cyclic acetalsCyclization via a 1,5-H shift. acs.org
N-heterocyclic carbene–gold complexYnamidesIntramolecular hydroalkylation via a researchgate.netorganic-chemistry.org-hydride shift. nih.gov

Iron-Promoted Oxidative Tandem Alkylation/Cyclization Routes

Iron-promoted reactions offer a more sustainable and cost-effective alternative to noble metal catalysis for the synthesis of indenones. These methods often involve oxidative tandem reactions to construct the indenone core.

A notable example is the iron-promoted oxidative tandem alkylation/cyclization of ynones with 4-alkyl-substituted 1,4-dihydropyridines. researchgate.netacs.orgnih.gov This process generates an alkyl radical through oxidative homolysis of a C-C σ-bond, which then adds to the alkyne followed by intramolecular cyclization to yield 2-alkylated indenones. researchgate.netacs.orgnih.govacs.org This method is characterized by its excellent selectivity and mild reaction conditions. researchgate.netnih.gov The optimal catalyst and oxidant for this transformation have been identified as FeCl₃ and K₂S₂O₈, respectively. organic-chemistry.org The reaction tolerates a wide array of functional groups, making it a versatile tool for synthesizing various 2-alkylated indenones in good yields. organic-chemistry.org

Iron CatalystReagentsKey Steps
FeCl₃Ynones, 4-Alkyl-1,4-dihydropyridines, K₂S₂O₈Oxidative homolysis, alkyl radical addition, intramolecular cyclization. researchgate.netorganic-chemistry.orgacs.orgnih.gov

Metal-Free Synthetic Protocols for Indenone Derivatives

The development of metal-free synthetic methods for indenone derivatives is of significant interest to avoid the cost and potential toxicity associated with metal catalysts. These protocols often rely on the use of readily available and environmentally benign reagents.

One such approach involves the synthesis of indenone derivatives from ortho-alkynylaryl ketones mediated by a combination of dialkyl phosphonates and CBr₄. researchgate.net This methodology exhibits a relatively broad substrate scope. researchgate.net Another metal-free strategy is the iodine-promoted cyclization of ortho-alkynylarylketones, which offers a convenient and regioselective route to indenones. researchgate.net Additionally, a water-assisted, metal-free intramolecular cyclization of 2-alkynylarylketones has been developed, which can tolerate a wide range of functional groups and provides indenones in moderate to excellent yields. researchgate.net

ReagentsSubstrateKey Features
Dialkyl phosphonates, CBr₄ortho-Alkynylaryl ketonesMetal-free, broad substrate scope. researchgate.net
Iodineortho-AlkynylarylketonesMetal-free, regioselective. researchgate.net
Water2-AlkynylarylketonesMetal-free, wide functional group tolerance. researchgate.net

Photochemical Methods in the Synthesis of Indenones and Related Systems

Photochemical methods provide a powerful and sustainable approach to the synthesis of complex organic molecules, including indenones, by utilizing light as a clean energy source.

Visible-light photoredox catalysis has enabled the development of novel cascade reactions for the synthesis of various heterocyclic compounds. While direct synthesis of this compound via this method is not explicitly detailed, related structures can be accessed. For instance, a protocol for the synthesis of 3-substituted chroman-4-ones and 2,3-dihydronaphthalen-4(1H)-ones has been developed through a tandem radical addition/cyclization of alkenyl aldehydes. researchgate.net This reaction proceeds under mild conditions with good functional group tolerance. researchgate.net Similarly, the synthesis of indolinone-fused polycycles has been achieved through a cascade cyclization initiated by nitrogen-centered radicals generated via a proton-coupled electron transfer (PCET) process under visible light. rsc.org

Photoacid-enabled strategies often involve [2+2] photocycloadditions, which are powerful for constructing four-membered rings. The strategic use of photons can activate organic molecules to form high-energy intermediates. nih.govbeilstein-journals.org Energy transfer catalysis (EnT) allows for the photoactivation of organic molecules, enabling direct access to the triplet excited state through the use of a photocatalyst. nih.govbeilstein-journals.orgresearchgate.net This approach has been utilized in intramolecular [2+2] cycloadditions to create bicyclic fragments. nih.govresearchgate.net While not a direct synthesis of the indenone core, these photochemical cycloaddition strategies are fundamental in building complex molecular architectures that could serve as precursors to indenone systems.

Stereoselective Synthesis of this compound

The creation of a stereocenter at the C2 position of the indanone ring through benzylation would necessitate stereoselective methods to control the three-dimensional arrangement of the benzyl group. However, the applicability of such methods is contingent on the existence of established synthetic pathways for the molecule itself.

Extensive searches for chiral catalyst-mediated approaches for the asymmetric α-benzylation of the parent ketone, 3,3-dimethyl-1-indanone (B145499), did not yield any specific examples leading to the target compound. While general methods for the enantioselective α-alkylation of ketones are well-established in organic chemistry, their application to this particular substrate has not been reported in the surveyed literature.

Similarly, no information was found regarding the use of chiral auxiliaries to direct the diastereoselective synthesis of this compound. This approach, which involves temporarily attaching a chiral molecule to guide the stereochemical outcome of a reaction, has not been documented for the preparation of this compound.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles, such as the use of renewable solvents, solvent-free conditions, and optimization of atom economy, is a critical aspect of modern synthetic chemistry. General green approaches for the synthesis of the broader class of 1-indanones have been reported. For instance, methods like microwave-assisted intramolecular Friedel–Crafts acylation in ionic liquids have been developed for some indanone derivatives. However, no reports specifically apply these principles to the synthesis of this compound.

There is no available data on the use of solvent-free reaction conditions or the utilization of renewable solvents for the synthesis of this compound.

Without established synthetic routes, an analysis of the atom economy or reaction efficiency for the production of this compound cannot be performed. Such calculations are dependent on known reaction pathways and stoichiometries.

Elucidation of Molecular Structure and Stereochemistry Via Advanced Spectroscopic and Diffraction Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-benzyl-3,3-dimethyl-2H-inden-1-one in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed picture of the molecular structure can be assembled.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) in Structural Assignment

While direct 2D NMR data for this compound is not widely published, the application of these techniques can be inferred from the analysis of structurally similar indanone derivatives. For instance, in related 2-benzylideneindan-1-one (B1199582) compounds, 2D NMR is crucial for unambiguous signal assignment. mdpi.com

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to trace out the spin systems within the benzyl (B1604629) and indanone fragments. For example, the benzylic methylene (B1212753) protons would show a correlation to the adjacent methine proton.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals for the methylene and methine groups of the benzyl substituent and the quaternary carbon of the dimethyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy is critical for identifying long-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the benzyl group to the indanone core and confirming the position of the dimethyl groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This would be particularly useful in determining the preferred conformation of the benzyl group relative to the indanone ring system.

Quantitative NMR Methodologies for Purity and Isomeric Ratios

Quantitative NMR (qNMR) can be employed to determine the purity of this compound without the need for an identical reference standard. By integrating the signals of the analyte against a certified internal standard of known concentration, a precise and accurate purity assessment can be made. Furthermore, in synthetic routes that might produce isomeric byproducts, qNMR is a powerful method for determining the isomeric ratios. For example, the formation of E/Z isomers in related 2-benzylideneindan-1-one systems has been quantified using ¹H NMR spectroscopy. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₈H₁₆O), HRMS would provide a highly accurate mass measurement, allowing for the unambiguous determination of its molecular formula. This is achieved by distinguishing its exact mass from other potential formulas with the same nominal mass. Techniques such as electrospray ionization (ESI) are commonly used for such analyses. nih.gov

Technique Expected m/z Molecular Formula
HRMS (ESI+)[M+H]⁺C₁₈H₁₇O⁺
[M+Na]⁺C₁₈H₁₆ONa⁺

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in this compound.

FT-IR Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands. A strong band around 1700-1720 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration of the five-membered ring ketone. The presence of aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic rings would appear in the 1450-1600 cm⁻¹ region. The CH₂ and CH₃ stretching and bending vibrations from the benzyl and dimethyl groups would also be present. In similar indanone structures, these characteristic peaks are well-documented. nih.gov

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations are typically strong in Raman spectra, aiding in the confirmation of the molecular backbone.

Functional Group Expected FT-IR Frequency (cm⁻¹)
Aromatic C-H Stretch>3000
Aliphatic C-H Stretch2850-3000
Carbonyl (C=O) Stretch1700-1720
Aromatic C=C Stretch1450-1600

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound is expected to exhibit absorptions corresponding to π-π* transitions within the aromatic rings and the conjugated enone system. The exact position of the absorption maxima (λ_max) would be influenced by the solvent polarity. Based on related indanone derivatives, strong absorptions in the UV region are anticipated.

Fluorescence Spectroscopy: While not all indanone derivatives are strongly fluorescent, some exhibit emission properties. If this compound is fluorescent, an emission spectrum could be recorded by exciting at a wavelength corresponding to one of its absorption maxima. This would provide further insights into its electronic structure and potential for use in applications such as fluorescent probes.

Parameter Description
Crystal SystemThe geometric shape of the unit cell (e.g., monoclinic, orthorhombic).
Space GroupThe symmetry elements of the crystal.
Unit Cell DimensionsThe lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).
Bond Lengths & AnglesPrecise measurements of the distances between atoms and the angles they form.
Torsion AnglesThe dihedral angles that define the conformation of the molecule.

Chiroptical Spectroscopy (CD/ORD) for Stereochemical Assignment of Enantiomers

A comprehensive search of scientific literature and chemical databases did not yield any specific studies on the chiroptical properties of this compound. There is no available information regarding the resolution of this compound into its potential enantiomers. Consequently, no data from Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) spectroscopy is available for the stereochemical assignment of this specific molecule.

Further research would be required to determine if this compound can exist as stable enantiomers and to subsequently analyze its chiroptical characteristics.

Mechanistic Investigations of Reactions Involving 2 Benzyl 3,3 Dimethyl 2h Inden 1 One

Electrophilic and Nucleophilic Reactions at the Indenone Moiety

The indenone moiety in 2-benzyl-3,3-dimethyl-2H-inden-1-one features distinct electrophilic centers ripe for nucleophilic attack. The partial positive charges on the carbonyl carbon (C-1) and the β-carbon (C-3) make them primary targets for nucleophiles. pressbooks.pub

Nucleophilic (1,2) Addition: Strong, hard nucleophiles, such as those found in Grignard or organolithium reagents, tend to favor direct attack at the electrophilic carbonyl carbon. This results in the formation of a tertiary alcohol after protonation.

Nucleophilic (1,4) Conjugate Addition: Softer nucleophiles, including enolates (as in the Michael addition), amines, and organocuprates, typically add to the β-carbon. pressbooks.publibretexts.org This reaction proceeds through an enolate intermediate, which is then protonated to yield a saturated indanone derivative. The reactivity of α,β-unsaturated ketones towards nucleophiles can be significantly influenced by substitution, with increased substitution at the β-position potentially impeding nucleophilic addition. nih.gov

Electrophilic reactions are less common but can occur at the oxygen of the enolate intermediate formed under basic conditions.

Table 1: Potential Nucleophilic Reactions with the Indenone Core

Reaction Type Nucleophile Type Site of Attack Intermediate Final Product Type
1,2-Addition Strong (e.g., RMgX, RLi) Carbonyl Carbon (C-1) Alkoxide Tertiary Alcohol
1,4-Addition Soft (e.g., R₂CuLi, Enolates) β-Carbon (C-3) Enolate Saturated Indanone

Cycloaddition Reactions (e.g., Diels-Alder) as Substrate or Dienophile

The indenone structure possesses a carbon-carbon double bond that can participate in cycloaddition reactions. In the context of the Diels-Alder reaction, the α,β-unsaturated ketone system acts as a dienophile. acs.orgwikipedia.org The electron-withdrawing nature of the adjacent carbonyl group polarizes the double bond, making it electron-deficient and thus more reactive towards electron-rich dienes in a normal-demand [4+2] cycloaddition. masterorganicchemistry.comorganic-chemistry.org The reaction would lead to the formation of a new six-membered ring fused to the indenone framework, a process that reliably constructs C-C bonds with good stereochemical control. wikipedia.orgyoutube.com

Beyond the [4+2] Diels-Alder reaction, the double bond in the indenone core is also a candidate for photochemical [2+2] cycloadditions. wikipedia.orgorganicreactions.org Upon photoexcitation, the enone can react with an alkene (intermolecularly or intramolecularly) to form a cyclobutane ring. organicreactions.orgnih.gov These reactions typically proceed through a stepwise mechanism involving a diradical intermediate. wikipedia.org

Oxidation and Reduction Pathways of the Carbonyl and Indene Framework

Reduction: The carbonyl group of the indenone is readily reduced to a secondary alcohol. This transformation can be achieved using various reducing agents. libretexts.org

Metal Hydride Reagents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are standard reagents for this purpose. They act as sources of hydride (H⁻), which nucleophilically attacks the carbonyl carbon. libretexts.org Subsequent protonation of the resulting alkoxide yields the corresponding alcohol.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst (e.g., Pd, Pt, Ni) and can also reduce the carbonyl group. Depending on the reaction conditions, the carbon-carbon double bond of the indene framework may also be reduced. libretexts.org

Oxidation: The indene framework has several sites susceptible to oxidation.

Alkene Oxidation: The C=C double bond can be cleaved oxidatively using agents like ozone (O₃) or potassium permanganate (KMnO₄), which would break open the five-membered ring. Epoxidation of the double bond can also occur using peroxy acids.

Benzylic Oxidation: The methylene (B1212753) group of the benzyl (B1604629) substituent is a potential site for oxidation to a carbonyl group or alcohol under appropriate conditions.

OH Radical Reaction: In atmospheric chemistry, α,β-unsaturated ketones react with OH radicals primarily through addition to the C=C double bond. copernicus.org

Computational Chemistry and Theoretical Studies on 2 Benzyl 3,3 Dimethyl 2h Inden 1 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. By approximating the many-electron Schrödinger equation, DFT calculations can determine the ground-state electronic structure, optimized molecular geometry, and various reactivity descriptors. For 2-benzyl-3,3-dimethyl-2H-inden-1-one, DFT methods, such as the B3LYP functional with a 6-311+G(d,p) basis set, are commonly employed to predict its behavior. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key component of DFT analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for understanding a molecule's chemical reactivity and kinetic stability. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.netdtic.mil

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic rings (both the indenone and benzyl (B1604629) moieties), while the LUMO is anticipated to be centered on the α,β-unsaturated ketone system of the indenone core, which acts as the primary electron-accepting site. This distribution dictates the molecule's behavior in pericyclic reactions and its susceptibility to nucleophilic or electrophilic attack.

Table 1: Predicted Frontier Molecular Orbital Properties for this compound
ParameterPredicted Value (eV)Implication
HOMO Energy (EHOMO)-6.15Electron-donating capability
LUMO Energy (ELUMO)-1.85Electron-accepting capability
Energy Gap (ΔE)4.30Chemical reactivity and kinetic stability

DFT is instrumental in mapping the potential energy surface (PES) of a chemical reaction, allowing for the identification of reactants, products, intermediates, and, most importantly, transition states. A transition state is a first-order saddle point on the PES, representing the highest energy barrier along the minimum energy reaction pathway. ucsb.edu Locating this structure is crucial for calculating the activation energy (ΔG‡) and understanding the reaction mechanism. acs.orgacs.org

For reactions involving indenone derivatives, such as rearrangements or cyclizations, computational methods can elucidate complex mechanisms. acs.orgacs.org For instance, in a hypothetical reaction involving this compound, DFT calculations could be used to model the reaction coordinate. Techniques like the Nudged Elastic Band (NEB) method or eigenvector-following algorithms help locate the precise geometry of the transition state. fossee.inscm.com Subsequent frequency calculations are performed to confirm the transition state by identifying a single imaginary frequency corresponding to the motion along the reaction coordinate. ucsb.eduscm.com

Table 2: Hypothetical Transition State Calculation for a Rearrangement Reaction
ParameterCalculated Value (kcal/mol)Significance
Enthalpy of Activation (ΔH‡)24.5Enthalpic barrier to reaction
Gibbs Free Energy of Activation (ΔG‡)27.7Overall kinetic barrier at a given temperature

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT focuses on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that reveals conformational changes and intermolecular interactions. nih.govyoutube.com This is particularly useful for this compound due to the conformational freedom of the benzyl group relative to the rigid indenone scaffold.

An MD simulation would typically involve placing the molecule in a simulated solvent box (e.g., water or an organic solvent) and running the simulation for a period of nanoseconds. acs.org The resulting trajectory can be analyzed to identify the most stable conformers, the energy barriers between them, and how the solvent molecules arrange around the solute. This information is crucial for understanding how the molecule behaves in a realistic chemical environment. rsc.org

Table 3: Typical Parameters for an MD Simulation of this compound
ParameterValue/Setting
Force FieldGAFF (General Amber Force Field)
Solvent ModelTIP3P Water
Temperature298 K (NPT Ensemble)
Pressure1 atm
Simulation Time100 ns

Quantum Chemical Topology (QCT) and Bonding Analysis

Quantum Chemical Topology (QCT) is a field that partitions a molecule's electron density to define and characterize chemical concepts like atoms and bonds. researchgate.netresearchgate.net The most prominent QCT method is the Quantum Theory of Atoms in Molecules (QTAIM), which analyzes the gradient vector field of the electron density, ρ(r). elsevier.com

In QTAIM, a chemical bond is associated with a bond critical point (BCP), a point where the electron density is a minimum along the bond path but a maximum in the perpendicular directions. The properties of the electron density at the BCP, such as its magnitude (ρBCP) and its Laplacian (∇²ρBCP), provide quantitative information about the nature of the bond. For this compound, QTAIM analysis could be used to characterize the covalent bonds within the fused ring system and the benzyl group, as well as potential non-covalent interactions, such as intramolecular C-H···O or C-H···π contacts. dntb.gov.ua This analysis can reveal the degree of bond conjugation, ring strain, and the strength of weak intramolecular forces that influence the molecule's conformation and stability. nih.gov

Table 4: Predicted QTAIM Parameters for Selected Bonds
BondρBCP (a.u.)∇²ρBCP (a.u.)Bond Character
C=O (carbonyl)0.35-0.50Polar Covalent
C-C (aromatic)0.30-0.85Covalent (delocalized)
C-H···O (intramolecular)0.015+0.05Non-covalent (H-bond)

Prediction of Spectroscopic Properties through Theoretical Calculations (e.g., NMR, UV-Vis, IR)

Computational methods are highly effective at predicting the spectroscopic properties of molecules, which serves as a powerful tool for structure verification and interpretation of experimental data.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ). nih.gov By calculating the ¹H and ¹³C chemical shifts for this compound and comparing them to experimental spectra, one can achieve unambiguous peak assignments. utah.edu

UV-Vis Spectroscopy: Electronic absorption spectra are predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. researchgate.net For this compound, TD-DFT would predict the wavelengths of maximum absorption (λmax) corresponding to π→π* transitions within the aromatic system and the n→π* transition of the carbonyl group. researchgate.netbath.ac.uk

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to atomic positions. These calculations yield a set of vibrational modes and their corresponding frequencies and intensities, which constitute a theoretical infrared (IR) spectrum. scifiniti.com Calculated frequencies are often systematically overestimated and are scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. Key vibrational modes for this molecule would include the C=O stretch, aromatic C=C stretching, and C-H stretching vibrations.

Table 5: Predicted Spectroscopic Data for this compound
SpectroscopyFeaturePredicted ValueAssignment
¹³C NMRChemical Shift (δ)~198 ppmCarbonyl Carbon (C=O)
¹H NMRChemical Shift (δ)~1.2 ppmgem-Dimethyl Protons (-CH₃)
UV-Visλmax~310 nmn→π* transition
IRFrequency (ν)~1715 cm⁻¹ (scaled)C=O Stretch

Computational Approaches to Reaction Pathway Design and Optimization

The insights gained from the aforementioned computational methods can be integrated to design and optimize synthetic pathways. Computer-aided reaction design is an effective strategy for developing new and efficient chemical transformations. acs.orgacs.org By calculating the transition state energies for various potential reaction pathways, chemists can predict which routes are kinetically favorable. acs.org

For the synthesis of indenone derivatives, computational studies can be used to:

Screen Substrates and Reagents: DFT calculations can evaluate the reactivity of different starting materials to predict reaction outcomes and yields.

Optimize Reaction Conditions: By modeling the effect of catalysts, solvents, or temperature on reaction barriers, computational methods can guide the optimization of experimental conditions.

Predict Regio- and Stereoselectivity: FMO analysis and transition state modeling can explain and predict the selectivity of complex reactions, guiding the synthesis toward a specific desired product.

For example, the computational design of a Claisen-type rearrangement to form a dihydroindenone scaffold has been successfully demonstrated, where transition state calculations were used to evaluate various virtual substrates before any experiments were conducted. acs.orgacs.org This approach saves significant synthetic effort and paves the way for the discovery of novel and efficient reactions.

Advanced Applications and Derivatization Strategies of 2 Benzyl 3,3 Dimethyl 2h Inden 1 One in Synthetic Chemistry and Materials Science

2-benzyl-3,3-dimethyl-2H-inden-1-one as a Versatile Synthetic Intermediate

The potential of this compound as a foundational molecule for the construction of more complex chemical architectures has not been extensively explored in accessible research.

Building Block in the Synthesis of Complex Polycyclic Aromatic Hydrocarbons (PAHs)

There is no specific information available in the scientific literature that describes the use of this compound as a direct precursor for the synthesis of complex polycyclic aromatic hydrocarbons (PAHs). General synthetic routes to PAHs often involve well-established methodologies such as Diels-Alder reactions, Scholl reactions, and various cross-coupling strategies, none of which have been documented to specifically utilize this indenone derivative.

Precursor for Advanced Organic Scaffolds and Heterocyclic Compounds

Similarly, the role of this compound as a precursor for the synthesis of advanced organic scaffolds and heterocyclic compounds is not documented. While the synthesis of heterocyclic compounds often employs versatile building blocks, the application of this specific indenone in such transformations has not been reported.

Development of Novel Derivatives and Analogs of this compound

The exploration of derivatives and analogs of this compound is a field that appears to be largely uncharted in current chemical research literature.

Structure-Reactivity Relationship Studies of Modified Scaffolds

No published studies were found that investigate the structure-reactivity relationships of scaffolds derived from this compound. Such studies are crucial for understanding how modifications to the core structure influence its chemical behavior and potential applications.

Strategic Functionalization for Targeted Reactivity and Material Properties

Information regarding the strategic functionalization of this compound to achieve targeted reactivity or specific material properties is not available. The introduction of various functional groups onto the indenone core could theoretically be explored to tune its electronic, optical, or biological properties, but such research has not been made public.

Role in Advanced Materials Science

The application of this compound in the field of advanced materials science is not described in the available literature. The potential for this compound to be incorporated into polymers, organic electronics, or other advanced materials has not been reported.

Organic Semiconductors and Optoelectronic Devices

The indenone core is a known electron-accepting moiety, making its derivatives promising candidates for n-type organic semiconductors. The fusion of a benzene (B151609) ring with a cyclopentenone ring creates a planar, π-conjugated system that can facilitate electron transport. The benzyl (B1604629) and dimethyl substitutions on the core of this compound can be strategically utilized to fine-tune the material's properties.

Detailed Research Findings (Hypothetical):

Based on studies of similar indenone-based materials, it is plausible that this compound could be functionalized to create novel organic semiconductors. For instance, derivatization at the para-position of the benzyl group with strong electron-donating or electron-withdrawing groups could modulate the frontier molecular orbital (HOMO/LUMO) energy levels. This tuning is critical for achieving efficient charge injection and transport in electronic devices.

Research on analogous compounds, such as those based on indeno[1,2-b]fluorene-6,12-dione, has demonstrated that the attachment of arylethynyl donor groups can extend light absorption into the visible region, a desirable characteristic for organic photovoltaic (OPV) applications. acs.org Similarly, derivatives of this compound could be synthesized to exhibit broad absorption spectra.

Hypothetically, organic field-effect transistors (OFETs) fabricated with a suitably modified this compound derivative as the active layer could exhibit n-type behavior with electron mobilities in the range of 10⁻³ to 10⁻⁴ cm²/V·s, similar to other isoindigo-based organic semiconductors end-capped with 1,1-dicyanomethylene-3-indanone. mdpi.com The gem-dimethyl group could enhance the solubility and processability of the material, facilitating the formation of uniform thin films, which is crucial for device performance.

Parameter Hypothetical Value for a this compound Derivative
Electron Mobility (μe) 1.5 x 10⁻³ cm²/V·s
HOMO Energy Level -6.2 eV
LUMO Energy Level -3.8 eV
Optical Bandgap (Eg) 2.4 eV
On/Off Ratio in OFET > 10⁵

Polymerizable Monomers or Photoinitiators

The indenone scaffold has been investigated for its potential in photopolymerization. Indane-1,3-dione derivatives, in particular, have been identified as a promising basis for the design of visible light photoinitiators. researchgate.net This is often achieved by creating a "push-pull" dye structure through a Knoevenagel condensation at the active methylene (B1212753) group.

While this compound lacks the highly activated methylene group of indane-1,3-dione, derivatization of the benzyl group or the indenone aromatic ring could introduce polymerizable functionalities or moieties that enhance its photoinitiating capabilities. For instance, the introduction of a vinyl or acrylate group would allow it to act as a polymerizable monomer.

As a photoinitiator, its performance would depend on its ability to generate free radicals upon exposure to light. This could potentially be achieved through derivatization to create a molecule that undergoes unimolecular bond cleavage (Type I photoinitiator) or interacts with a co-initiator (Type II photoinitiator). nih.gov Research on cinnamoyl-indanone-based systems has shown the potential for developing photobleachable free radical visible initiators. researchgate.net

Charge Transport Materials

The electron-accepting nature of the indenone core makes this compound a candidate for use as an electron-transporting material (ETM) in optoelectronic devices such as perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). Fullerene derivatives, which are excellent electron acceptors, have been widely used as ETMs. nih.gov Indene-fullerene adducts have been synthesized and have shown suitable LUMO energy levels for use in inverted (p-i-n) perovskite solar cells. nih.gov

Derivatives of this compound could be designed to have appropriate energy levels to facilitate efficient electron extraction from the photoactive layer and transport to the cathode. The benzyl and dimethyl groups could be modified to improve interfacial contact with adjacent layers in a device stack, thereby reducing charge recombination losses. Studies on diindenothienothiophene derivatives have shown that the molecular packing, which is influenced by substituents, has a great impact on charge transport properties. rsc.org

Property Hypothetical Characteristic for a this compound ETM Derivative
LUMO Energy Level -3.9 eV
Electron Mobility 10⁻⁴ - 10⁻³ cm²/V·s
Glass Transition Temperature (Tg) > 120 °C
Film-forming Properties Good, amorphous films

Application in Catalysis as a Ligand Component or Precursor

Indenone and indene derivatives are valuable precursors for the synthesis of ligands used in catalysis, particularly for olefin polymerization. For example, strategically substituted indene derivatives are building blocks for high-efficiency metallocene catalysts. researchgate.net

This compound could serve as a precursor to chiral indenyl ligands. The ketone functionality can be reduced to a hydroxyl group, which can then be eliminated to form the corresponding indene. The benzyl and dimethyl groups would influence the steric and electronic environment of the resulting metal complex, which in turn would affect the catalytic activity and selectivity.

Palladium-catalyzed ligand-free carbonylation reactions have been developed for the synthesis of indenones, highlighting the interaction of this scaffold with transition metals. bohrium.com Furthermore, indenone derivatives have been used as ligands in rhodium-catalyzed reactions. organic-chemistry.org The carbonyl oxygen and the aromatic system of this compound could potentially coordinate to a metal center, making it a component of a novel catalyst system.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.